2-(5-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide
Overview
Description
2-(5-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the key applications of compounds related to "2-(5-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide" is in the development of antimicrobial agents. A study by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) demonstrated that derivatives of 2-arylhydrazononitriles, which share structural similarities with the compound of interest, possess strong antimicrobial activities against a variety of Gram-negative and Gram-positive bacteria, as well as yeast. These findings suggest that modifications of the compound could lead to new antimicrobial substances with broad-spectrum efficacy (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Pharmacological Activity
Another significant area of application is in pharmacology, where related indole derivatives have been explored for their potential benefits. Ivachtchenko, Frolov, Mitkin, Tkachenko, and Khvat (2010) synthesized hydrogenated pyrrolo[3,4-b]indoles, analogs of Dimebon, demonstrating a broad spectrum of pharmacological activities. These activities were particularly relevant for the development of medicines based on the "magic bullet" concept, indicating that this compound and its derivatives might be valuable for creating targeted therapies (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).
Binding and Sorption Properties
The binding and sorption properties of compounds related to the one have also been studied. Inbaraj, Chiu, Chiu, Ho, Yang, and Chen (2006) investigated the efficiency of poly(gamma-glutamic acid) in binding mutagenic heterocyclic amines, affected by pH. Although this study does not directly involve this compound, it highlights the potential for similar compounds to be used in environmental and health-related applications, such as the removal or detection of harmful substances (Inbaraj, Chiu, Chiu, Ho, Yang, & Chen, 2006).
Properties
IUPAC Name |
2-(5-amino-2,3-dihydroindol-1-yl)-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7H,5-6,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVMZLYCHUCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.